Methyl 4-aminobenzofuran-2-carboxylate
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Overview
Description
Methyl 4-aminobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including Methyl 4-aminobenzofuran-2-carboxylate, often involves the construction of the benzofuran ring through various methods. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base can yield benzofuran derivatives . Subsequent modifications, such as amination and esterification, can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 4-aminobenzofuran-2-carboxylate has a wide range of applications in scientific research:
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-aminobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-aminobenzofuran-2-carboxylate
- Ethyl 4-aminobenzofuran-2-carboxylate
- Benzofuran-2-carboxylic acid derivatives
Uniqueness
Methyl 4-aminobenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 4-amino-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,11H2,1H3 |
InChI Key |
OTAJBTCVGKXMCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2O1)N |
Origin of Product |
United States |
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